molecular formula C27H30N6 B8229465 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline)

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline)

Cat. No.: B8229465
M. Wt: 438.6 g/mol
InChI Key: BKCACCKQLQJWDK-UHFFFAOYSA-N
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Description

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline): is a chemical compound with the molecular formula C21H18N6. It is a derivative of triazine, a heterocyclic compound, and is known for its applications in various fields such as materials science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) typically involves the reaction of 4-aminobenzonitrile with triazine derivatives. One common method includes dissolving 4-aminobenzonitrile in dichloromethane and adding trifluoromethanesulfonic acid under nitrogen protection .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with specific properties .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities and as intermediates in drug synthesis .

Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various organic compounds. It is also utilized in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) involves its interaction with specific molecular targets, primarily through its triazine core. This interaction can lead to various chemical transformations, depending on the functional groups present and the reaction conditions .

Comparison with Similar Compounds

Uniqueness: What sets 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) apart is its specific functional groups, which confer unique reactivity and properties. This makes it particularly valuable in the synthesis of specialized materials and compounds .

Properties

IUPAC Name

4-[4,6-bis(4-amino-3,5-dimethylphenyl)-1,3,5-triazin-2-yl]-2,6-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6/c1-13-7-19(8-14(2)22(13)28)25-31-26(20-9-15(3)23(29)16(4)10-20)33-27(32-25)21-11-17(5)24(30)18(6)12-21/h7-12H,28-30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCACCKQLQJWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)C)N)C)C4=CC(=C(C(=C4)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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